molecular formula C8H16S B2901287 4-(2-Methylcyclopropyl)butane-1-thiol CAS No. 2551119-66-3

4-(2-Methylcyclopropyl)butane-1-thiol

Cat. No. B2901287
CAS RN: 2551119-66-3
M. Wt: 144.28
InChI Key: UTOIBQQUZKQCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylcyclopropyl)butane-1-thiol is a chemical compound with the CAS Number: 2551119-66-3 . It has a molecular weight of 144.28 and is used in scientific research.


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C8H16S/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 .

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butane-1-thiol involves the binding of the compound to the CB1 receptor in the endocannabinoid system. The CB1 receptor is a G protein-coupled receptor that is located in the brain and other parts of the body. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters. The activation of the CB1 receptor by this compound can lead to a variety of physiological effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. The compound has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. In addition, this compound has been shown to have a high affinity for the CB1 receptor, which makes it more potent than other synthetic cannabinoids. The long-term effects of this compound on the brain and other organs are not well understood and require further research.

Advantages and Limitations for Lab Experiments

4-(2-Methylcyclopropyl)butane-1-thiol has several advantages for use in lab experiments. The compound is highly potent and can be used in small quantities to produce significant effects. In addition, the synthesis method of this compound is well established, which makes it easy to obtain and study. However, there are also limitations to using this compound in lab experiments. The compound is classified as a Schedule I substance, which makes it difficult to obtain for research purposes. In addition, the long-term effects of this compound on the brain and other organs are not well understood, which limits its use in certain types of experiments.

Future Directions

There are several future directions for research on 4-(2-Methylcyclopropyl)butane-1-thiol. One area of research is to study the long-term effects of the compound on the brain and other organs. This research could help to determine the safety of this compound and other synthetic cannabinoids for human use. Another area of research is to develop new analogs of this compound with different pharmacological effects. This research could lead to the development of new drugs for the treatment of various medical conditions. Finally, research on the synthesis method of this compound could lead to the development of new synthetic methods for other compounds.

Synthesis Methods

The synthesis of 4-(2-Methylcyclopropyl)butane-1-thiol involves the reaction of 2-methylcyclopropylamine with 4-cyanobutanoic acid, followed by the addition of thiol reagent. The reaction takes place in the presence of a catalyst and undergoes several purification steps to obtain a pure product. The synthesis method of this compound has been studied extensively to understand its chemical properties and to develop new analogs with different pharmacological effects.

Scientific Research Applications

4-(2-Methylcyclopropyl)butane-1-thiol has been used in scientific research to study its effects on the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including pain, mood, appetite, and sleep. This compound is a potent agonist of the CB1 receptor, which is the primary receptor in the endocannabinoid system. The activation of the CB1 receptor by this compound leads to the release of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.

properties

IUPAC Name

4-(2-methylcyclopropyl)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOIBQQUZKQCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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